Ethyl 5,6-dichloro-2-methylnicotinate

Description

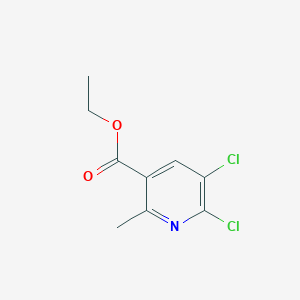

Ethyl 5,6-dichloro-2-methylnicotinate (CAS: 919354-65-7) is a substituted nicotinic acid derivative characterized by a pyridine ring with chlorine atoms at positions 5 and 6, a methyl group at position 2, and an ethyl ester moiety at position 3. It is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research due to its structural versatility .

Properties

CAS No. |

919354-65-7 |

|---|---|

Molecular Formula |

C9H9Cl2NO2 |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

ethyl 5,6-dichloro-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-7(10)8(11)12-5(6)2/h4H,3H2,1-2H3 |

InChI Key |

KMIKFCATUXBTKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dichloro-2-methylnicotinate typically involves the chlorination of 2-methylnicotinic acid followed by esterification. One common method includes the reaction of 2-methylnicotinic acid with thionyl chloride to introduce the chlorine atoms at the 5 and 6 positions. The resulting 5,6-dichloro-2-methylnicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and esterification steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dichloro-2-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with potential biological activity.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Ethyl 5,6-dichloro-2-methylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The 5,6-dichloro configuration in the target compound increases steric hindrance and electron-withdrawing effects compared to analogs like ethyl 2-chloro-6-methoxynicotinate, which has a methoxy group at position 5. This difference may reduce nucleophilic substitution reactivity but enhance stability in acidic conditions . Cyano-substituted derivatives (e.g., 6-chloro-5-cyano-2-methylnicotinic acid methyl ester) exhibit higher polarity, making them more suitable for hydrophilic reaction environments .

Functional Group Impact: Methoxy groups (as in ethyl 2-chloro-6-methoxynicotinate) improve solubility in polar solvents like ethanol or DMSO, whereas chlorine atoms enhance lipophilicity, favoring organic phase reactions . Methyl esters (e.g., 6-chloro-5-cyano-2-methylnicotinic acid methyl ester) may hydrolyze faster under basic conditions compared to ethyl esters, influencing their utility in prodrug design .

Synthetic Utility: this compound’s dual chlorine atoms make it a preferred substrate for further halogenation or cross-coupling reactions, whereas cyano-substituted analogs are often used in cyclization reactions to form heterocyclic scaffolds .

Research Findings and Limitations

While direct studies on this compound are scarce in the provided evidence, structural analogs suggest:

- Biological Activity : Chlorinated nicotinates often exhibit antimicrobial or herbicidal activity, though specific data for this compound remain unverified .

- Thermal Stability : Dichloro-substituted nicotinic esters generally decompose above 200°C, consistent with thermogravimetric analysis of related compounds (inferred) .

Limitations : The absence of peer-reviewed pharmacological or toxicological data for this compound necessitates caution in extrapolating findings from analogs. Further studies on its kinetic and thermodynamic properties are critical for industrial applications.

Biological Activity

Ethyl 5,6-dichloro-2-methylnicotinate (ECDMN) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ECDMN, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃Cl₂N₃O₂

- Molecular Weight : 266.15 g/mol

- CAS Number : 137520-86-6

ECDMN is characterized by its dichloro substitution on the pyridine ring, which is believed to enhance its biological activity compared to other nicotinate derivatives.

The biological activity of ECDMN primarily involves its interaction with various biological targets, including:

- Enzyme Inhibition : ECDMN has been shown to inhibit certain enzymes critical for microbial survival, particularly those involved in cell wall synthesis. This inhibition can lead to bactericidal effects against pathogenic microorganisms.

- Antifungal Activity : Research indicates that ECDMN exhibits antifungal properties by targeting glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme essential for fungal cell wall integrity. Inhibition of this enzyme can disrupt fungal growth and viability .

- Pesticidal Properties : Due to its structural characteristics, ECDMN has potential applications as a pesticide. Studies suggest that it may effectively control certain agricultural pests by interfering with their metabolic pathways .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of ECDMN against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Candida albicans | 32 µg/mL | Inhibition of GlcN-6-P synthase |

| Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 64 µg/mL | Inhibition of key metabolic enzymes |

These results indicate that ECDMN possesses moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Inhibition Studies : A study conducted by Andruszkiewicz et al. demonstrated that ECDMN analogs exhibit significant inhibition against GlcN-6-P synthase with IC50 values ranging from 15 to 21 µM, highlighting its potential as a lead compound for developing antifungal therapies .

- Agricultural Applications : Research on the efficacy of ECDMN as a pesticide revealed that it effectively reduces pest populations in controlled environments, suggesting its potential utility in sustainable agriculture practices .

- Toxicological Assessments : Preliminary toxicological evaluations indicate that while ECDMN shows promising biological activity, it also exhibits irritant properties, necessitating careful handling and further safety assessments before clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.